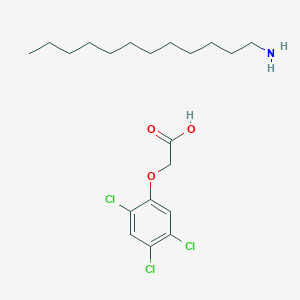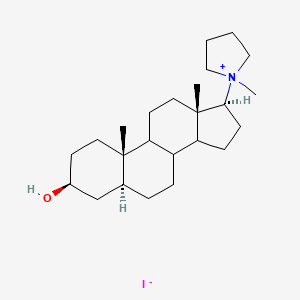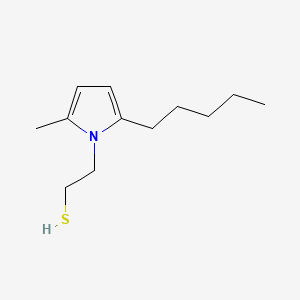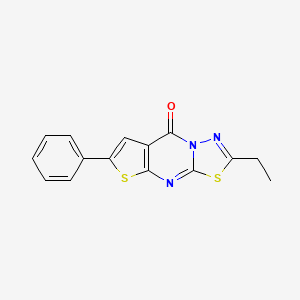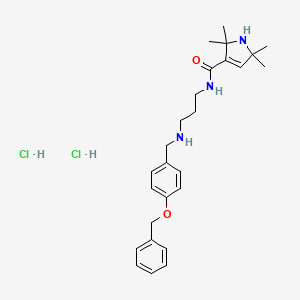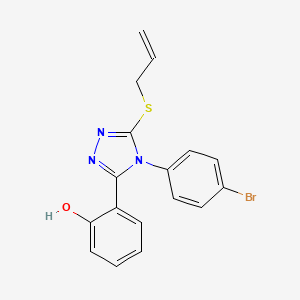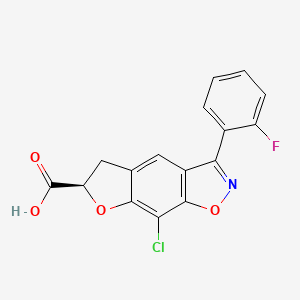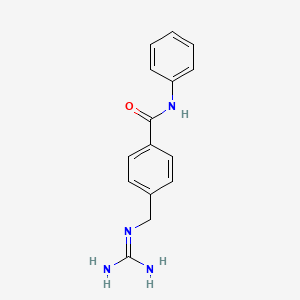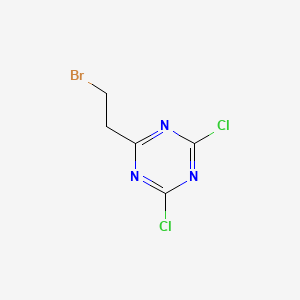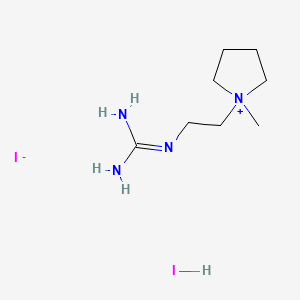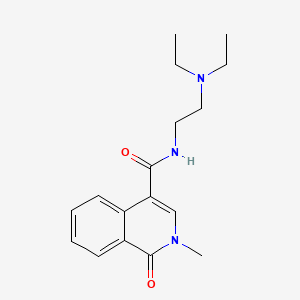
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Functionalization: The isoquinoline is functionalized to introduce the carboxamide group at the 4-position.
Oxidation: The final step involves the oxidation of the 1,2-dihydro group to form the 1-oxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxo group back to the 1,2-dihydro form.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield the 1,2-dihydro form.
Aplicaciones Científicas De Investigación
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydro-N,N-dimethyl-1-oxo-4-isoquinolinecarboxamide
- 4-Isoquinolinecarboxamide, 1,2-dihydro-N-methoxy-N,2-dimethyl-1-oxo-
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
148581-42-4 |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-16(21)15-12-19(3)17(22)14-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Clave InChI |
RIZHAKRYEMDPSA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


